REACTION_SMILES
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[BrH:19].[CH3:1][O:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[C:9](=[O:13])[CH:8]([CH2:14][C:15](=[O:16])[O:17][CH3:18])[CH2:7][CH2:6]2.[CH3:20][C:21](=[O:22])[OH:23]>>[OH:2][c:3]1[cH:4][c:5]2[c:10]([cH:11][cH:12]1)[C:9](=[O:13])[CH:8]([CH2:14][C:15](=[O:16])[O:17][CH3:18])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC1CCc2cc(OC)ccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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COC(=O)CC1CCc2cc(O)ccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |